3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide
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Description
3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClNO3S and its molecular weight is 313.8. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Anticancer Activity
Sulfonamide derivatives, including those related to 3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide, have been investigated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. A study highlighted the synthesis of mixed-ligand copper(II)-sulfonamide complexes and evaluated their interaction with DNA and antiproliferative activity against tumor cells. These complexes showed potential in inducing cell death mainly by apoptosis, with varying efficiencies depending on their DNA binding affinity and ability to inflict DNA damage (González-Álvarez et al., 2013).
Hypoxia Inducible Factor-1 Pathway Inhibition
Another research avenue explores sulfonamide analogs for their role as inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway, a critical regulator of tumor growth and angiogenesis. A study on the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide revealed that these compounds could significantly inhibit the HIF-1 pathway, suggesting their utility as anti-cancer agents (Mun et al., 2012).
Gold(I)-Catalyzed Synthesis
The versatility of sulfonamide derivatives extends into synthetic chemistry, where a gold(I)-catalyzed cascade reaction has been employed to obtain highly substituted N-(furan-3-ylmethylene)benzenesulfonamides. This methodology leverages a unique 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids with group migration capabilities (Wang et al., 2014).
Antimicrobial and Anti-inflammatory Properties
Further, the synthesis of quinoline attached-furan-2(3H)-ones, incorporating sulfonamide groups, has demonstrated significant anti-inflammatory and antibacterial activities. These compounds exhibited reduced gastrointestinal toxicity and lipid peroxidation, highlighting their potential in therapeutic applications (Alam et al., 2011).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have also been explored for their inhibitory effects on carbonic anhydrases, enzymes implicated in various physiological and pathological processes. New dibenzenesulfonamides were synthesized and showed significant inhibition of tumor-associated carbonic anhydrase isoenzymes, inducing apoptosis and autophagy in cancer cells (Gul et al., 2018).
Properties
IUPAC Name |
3-chloro-N-[1-(furan-2-yl)propan-2-yl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-10(9-12-5-4-8-19-12)16-20(17,18)14-7-3-6-13(15)11(14)2/h3-8,10,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELHBLLUNCFBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.